3-(Methyl(2,2,2-trifluoroethyl)amino)propan-1-ol

Description

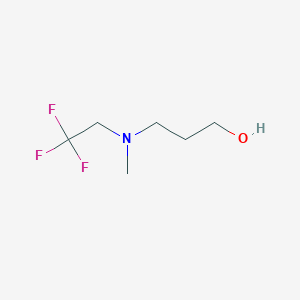

3-(Methyl(2,2,2-trifluoroethyl)amino)propan-1-ol is a fluorinated amino alcohol characterized by a propan-1-ol backbone substituted at the third carbon with a methyl(2,2,2-trifluoroethyl)amino group. The trifluoroethyl moiety introduces significant electronegativity and lipophilicity, which can enhance membrane permeability and metabolic stability compared to non-fluorinated analogs.

Structure

3D Structure

Properties

IUPAC Name |

3-[methyl(2,2,2-trifluoroethyl)amino]propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3NO/c1-10(3-2-4-11)5-6(7,8)9/h11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVNDDDEUHJHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCO)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182929-56-1 | |

| Record name | 3-(methyl(2,2,2-trifluoroethyl)amino)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl(2,2,2-trifluoroethyl)amino)propan-1-ol typically involves the reaction of 2,2,2-trifluoroethylamine with 3-chloropropan-1-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group displaces the chlorine atom .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methyl(2,2,2-trifluoroethyl)amino)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

3-(Methyl(2,2,2-trifluoroethyl)amino)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methyl(2,2,2-trifluoroethyl)amino)propan-1-ol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. This property makes it useful in drug design, where it can interact with various enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 3-(Methyl(2,2,2-trifluoroethyl)amino)propan-1-ol and selected analogs:

Physicochemical Properties

- Metabolic Stability: Fluorination often reduces oxidative metabolism, as seen in other trifluoroethyl-containing pharmaceuticals (e.g., the compound in ), suggesting improved half-life compared to non-fluorinated amino alcohols .

- Electronic Effects: The electron-withdrawing trifluoroethyl group may polarize the amino group, altering pKa and reactivity in synthetic or biological contexts .

Research Findings and Gaps

- Structural Activity Relationships (SAR): The trifluoroethyl group’s impact on bioactivity is underexplored. Comparisons with difluoro analogs (e.g., 3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-ol) could clarify fluorine’s positional effects .

- Application Diversity: While thiophene- and naphthalene-substituted propanols () are linked to drug intermediates, the trifluoroethyl variant’s utility in medicinal chemistry remains speculative without targeted studies .

Biological Activity

3-(Methyl(2,2,2-trifluoroethyl)amino)propan-1-ol is a compound of interest in medicinal chemistry due to its unique trifluoroethyl group, which enhances its biological activity and pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFN\O. The trifluoroethyl group contributes to the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoroethyl moiety enhances binding affinity to specific enzymes and receptors, modulating their activity. This can lead to:

- Inhibition or activation of metabolic pathways

- Stabilization of microtubules , which are essential for cell structure and function

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Cancer Treatment : The compound has been investigated for its role as a microtubule stabilizer, which can inhibit cancer cell proliferation.

- Neurological Disorders : Its ability to penetrate the blood-brain barrier makes it a candidate for treating neurological conditions by stabilizing microtubules in neuronal cells.

Case Studies

A study published in Nature demonstrated that compounds similar to this compound showed significant increases in acetylated tubulin (AcTub) levels in cellular assays. This suggests that the compound may enhance microtubule stability in vivo .

Another research article highlighted the synthesis of derivatives based on this compound that exhibited improved pharmacodynamics and bioavailability compared to traditional agents .

Comparative Analysis

The following table summarizes key characteristics and biological activities of related compounds:

Q & A

Q. What are the common synthetic routes for 3-(Methyl(2,2,2-trifluoroethyl)amino)propan-1-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Reductive amination : Reacting 3-aminopropan-1-ol with 2,2,2-trifluoroethyl iodide in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (pH 6–7) to minimize side reactions .

- Nucleophilic substitution : Using methyl(2,2,2-trifluoroethyl)amine with a halogenated propanol (e.g., 3-bromopropan-1-ol) in polar aprotic solvents (e.g., DMF) at 60–80°C .

Critical parameters : Temperature, solvent choice, and catalyst selection directly impact yield (reported 60–85%) and purity. Purification via column chromatography (silica gel, chloroform/methanol gradients) is essential to remove unreacted amines .

Q. How is the stereochemistry of this compound characterized, and what analytical techniques are most reliable?

- Chiral HPLC : Using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .

- NMR spectroscopy : NMR distinguishes trifluoroethyl environments, while - COSY identifies coupling between methyl and amino protons .

- Polarimetry : Measures optical rotation to confirm enantiomeric excess (e.g., [α] = +15° to +20° for R-configuration) .

Q. What are the key challenges in purifying this compound, and how are they mitigated?

- Hydrophilic impurities : Residual amines or alcohols can co-elute during chromatography. Gradient elution (e.g., 5–20% methanol in dichloromethane) improves separation .

- Trifluoroethyl group stability : Avoid strong acids/bases during workup to prevent hydrolysis. Lyophilization is preferred for drying to avoid thermal decomposition .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s biological activity compared to non-fluorinated analogs?

- Lipophilicity enhancement : The trifluoroethyl group increases logP by ~1.5 units compared to ethyl analogs, improving membrane permeability .

- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, as shown in hepatocyte assays (t increased from 2.5 to 6.8 hours) .

- Receptor binding : Molecular docking studies suggest the trifluoroethyl group forms van der Waals interactions with hydrophobic pockets in enzymes (e.g., monoamine oxidases) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Stereochemical variability : Enantiomers may exhibit divergent activities. For example, (R)-enantiomers show 10-fold higher MAO-B inhibition than (S)-enantiomers .

- Impurity profiling : Trace aldehydes (from incomplete reduction) can artifactually inhibit enzymes. Use LC-MS to verify purity (>98%) .

- Assay conditions : Adjust buffer pH (e.g., 7.4 vs. 6.8) to account for protonation state differences in enzyme-substrate interactions .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic reactions?

- DFT calculations : B3LYP/6-311+G(d,p) optimizes transition states for SN2 reactions, predicting activation energies (±2 kcal/mol accuracy) .

- Molecular dynamics : Simulates solvation effects (e.g., DMSO vs. water) on reaction rates .

- QSAR models : Correlate Hammett σ values of substituents with reaction kinetics (R > 0.85 for trifluoroethyl derivatives) .

Q. How does this compound compare to structurally similar amino alcohols in terms of pharmacological potential?

| Compound | Key Structural Feature | Biological Activity |

|---|---|---|

| 3-Amino-1-(2,4-dimethylphenyl)propan-1-ol | Dimethylphenyl group | 5-HT receptor modulation (IC = 120 nM) |

| (2R)-2-amino-3,3,3-trifluoropropan-1-ol | Trifluoromethyl group | Enzyme inhibition (e.g., ACE, IC = 45 nM) |

| This compound | Trifluoroethylamino group | Enhanced metabolic stability and MAO-B selectivity |

Q. What strategies optimize the compound’s stability in aqueous formulations for in vivo studies?

- pH adjustment : Buffered solutions (pH 5–6) minimize hydrolysis of the amino alcohol moiety .

- Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility and shelf life (>12 months at 4°C) .

- Light protection : Amber vials prevent photodegradation (UV stability tested at 254 nm for 24 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.